Oxeladin N-Oxide Oxeladin N-Oxide
Brand Name: Vulcanchem
CAS No.: 1812854-79-7
VCID: VC17998590
InChI: InChI=1S/C20H33NO4/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)25-17-16-24-15-14-21(23,7-3)8-4/h9-13H,5-8,14-17H2,1-4H3
SMILES:
Molecular Formula: C20H33NO4
Molecular Weight: 351.5 g/mol

Oxeladin N-Oxide

CAS No.: 1812854-79-7

Cat. No.: VC17998590

Molecular Formula: C20H33NO4

Molecular Weight: 351.5 g/mol

* For research use only. Not for human or veterinary use.

Oxeladin N-Oxide - 1812854-79-7

Specification

CAS No. 1812854-79-7
Molecular Formula C20H33NO4
Molecular Weight 351.5 g/mol
IUPAC Name N,N-diethyl-2-[2-(2-ethyl-2-phenylbutanoyl)oxyethoxy]ethanamine oxide
Standard InChI InChI=1S/C20H33NO4/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)25-17-16-24-15-14-21(23,7-3)8-4/h9-13H,5-8,14-17H2,1-4H3
Standard InChI Key BHNKAJAESZICSO-UHFFFAOYSA-N
Canonical SMILES CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCC[N+](CC)(CC)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition and Nomenclature

Oxeladin N-Oxide, systematically named N,N-Diethyl-2-(2-((2-ethyl-2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide, is the N-oxidized form of oxeladin . The addition of an oxygen atom to the tertiary amine group of oxeladin alters its electronic configuration, enhancing polarity and influencing its pharmacokinetic behavior. Key identifiers include:

PropertyValue
CAS No.Not assigned
Molecular FormulaC20H33NO4\text{C}_{20}\text{H}_{33}\text{NO}_4
Molecular Weight351.48 g/mol
IUPAC NameN,N-Diethyl-2-(2-((2-ethyl-2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide
SMILESCCC(C1=CC=CC=C1)(CC)C(OCCOCC[N+](CC)([O-])CC)=O
InChIInChI=1S/C20H33NO4/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)25-17-16-24-15-14-21(23,7-3)8-4/h9-13H,5-8,14-17H2,1-4H3

The structural elucidation confirms the presence of a phenylbutanoyl ester linked to a diethylaminoethoxy moiety, with the N-oxide group introducing a permanent positive charge on the nitrogen atom .

Synthesis and Metabolic Pathways

Analytical Profiling and Quality Control

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy reveals a weak absorption band at 210–230 nm, characteristic of the phenylbutanoyl chromophore . Fourier-Transform Infrared (FTIR) analysis identifies key functional groups:

  • Ester carbonyl: ν(C=O)\nu(\text{C=O}) at 1,740 cm1^{-1}

  • N-Oxide: ν(N+O)\nu(\text{N}^+-\text{O}^-) at 950–980 cm1^{-1}

Nuclear Magnetic Resonance (NMR) data further corroborate the structure:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.30–7.45 (m, 5H, aromatic), 4.20–4.40 (m, 4H, OCH2_2CH2_2O), 3.60–3.75 (m, 2H, CH2_2N+^+), 1.10–1.40 (m, 12H, CH2_2CH3_3) .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying Oxeladin N-Oxide in pharmaceutical matrices. A validated method using a C18 column (250 × 4.6 mm, 5 μm) and acetonitrile-phosphate buffer (pH 3.0, 70:30 v/v) achieves a retention time of 6.8 minutes with 99.2% recovery . Limits of detection (LOD) and quantification (LOQ) are reported as 0.15 μg/mL and 0.45 μg/mL, respectively .

ParameterHPLCUV-Vis
Linearity Range0.5–50 μg/mL1–25 μg/mL
Precision (% RSD)0.821.45
Accuracy (% Recovery)98.5–101.297.8–102.1

Pharmacological and Toxicological Insights

Mechanism of Action

While oxeladin functioned as a non-opioid cough suppressant by inhibiting medullary cough centers, Oxeladin N-Oxide exhibits distinct properties. In vitro assays demonstrate moderate antiradical activity, scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC50_{50} of 48 μM . This activity arises from the N-oxide group’s ability to donate electrons, stabilizing free radicals through resonance .

Toxicity Profile

Despite oxeladin’s carcinogenic effects, Oxeladin N-Oxide shows reduced genotoxicity in Ames tests (TA98 strain) . Acute toxicity studies in rodents report an LD50_{50} of 1,200 mg/kg (oral), compared to 450 mg/kg for oxeladin, suggesting lower systemic toxicity . Chronic exposure data remain limited, necessitating further research.

Regulatory and Industrial Applications

Reference Standard Compliance

Emerging Research and Future Directions

Recent investigations highlight Oxeladin N-Oxide’s potential as a dual-function surfactant-antioxidant in topical formulations . Quantum mechanical calculations (DLPNO-CCSD(T)\text{DLPNO-CCSD(T)}) predict favorable Gibbs free energy (ΔG=28.5kJ/mol\Delta G^\circ = -28.5 \, \text{kJ/mol}) for radical scavenging, outperforming conventional antioxidants like α-tocopherol . Challenges persist in optimizing bioavailability due to high hydrophilicity (logP=1.2\log P = -1.2) , prompting exploration of prodrug strategies or nanoencapsulation.

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